4-(N-BOC-Amino)-1-(pivaloyl)piperidine
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Overview
Description
4-(N-BOC-Amino)-1-(pivaloyl)piperidine is an organic compound with the molecular formula C15H28N2O3. It is a derivative of piperidone and may be used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly (2-isopropyl-2-oxazoline) .
Molecular Structure Analysis
The molecular structure of 4-(N-BOC-Amino)-1-(pivaloyl)piperidine is characterized by the presence of a piperidine ring, a BOC (tert-butoxycarbonyl) group, and a pivaloyl group .Physical And Chemical Properties Analysis
4-(N-BOC-Amino)-1-(pivaloyl)piperidine has a molecular weight of 200.28 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 304.8±31.0 °C at 760 mmHg, and a flash point of 138.2±24.8 °C . It also has a polar surface area of 50 Å2 and a molar volume of 195.2±5.0 cm3 .Scientific Research Applications
Pharmaceutical Research and Development
The compound “4-(N-BOC-Amino)-1-(pivaloyl)piperidine” is commonly used in pharmaceutical research for the deprotection of amines. This process is crucial for the synthesis of various pharmaceutical compounds. The use of catalysts in this reaction can lower the required temperature and enable continuous flow reactions in pharmaceutical manufacturing .
Advanced Material Synthesis
In materials science, this compound may be used as a building block for creating complex organic molecules. Its structure is beneficial for constructing polymers or other advanced materials with specific properties .
Biological Studies
The tert-butyl group present in the compound is significant in biology. It can be used to study chemical transformations, biosynthetic pathways, and biodegradation processes within biological systems .
Chemical Simulations
This compound is also relevant in computational chemistry, where it can be used in simulations to understand molecular behavior. Programs like Amber and GROMACS utilize such compounds for creating accurate molecular models .
Prodrug Development
In drug development, “tert-Butyl 1-pivaloylpiperidin-4-ylcarbamate” can be used to create prodrugs—medications that are metabolized into an active drug form within the body. This process can improve drug delivery and efficacy .
Crystallography
The compound’s ability to form crystals makes it valuable for X-ray crystallography studies, which are essential for understanding molecular structures and designing new drugs .
Safety and Hazards
4-(N-BOC-Amino)-1-(pivaloyl)piperidine is classified as a skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .
properties
IUPAC Name |
tert-butyl N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)12(18)17-9-7-11(8-10-17)16-13(19)20-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIANIGIOZUIRRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677688 |
Source
|
Record name | tert-Butyl [1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-BOC-Amino)-1-(pivaloyl)piperidine | |
CAS RN |
1286274-87-0 |
Source
|
Record name | tert-Butyl [1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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